

Ezatiostat safety profile comparison other myelostimulatory agents

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Compound Focus: Ezatiostat

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Ezatiostat Safety and Efficacy Profile

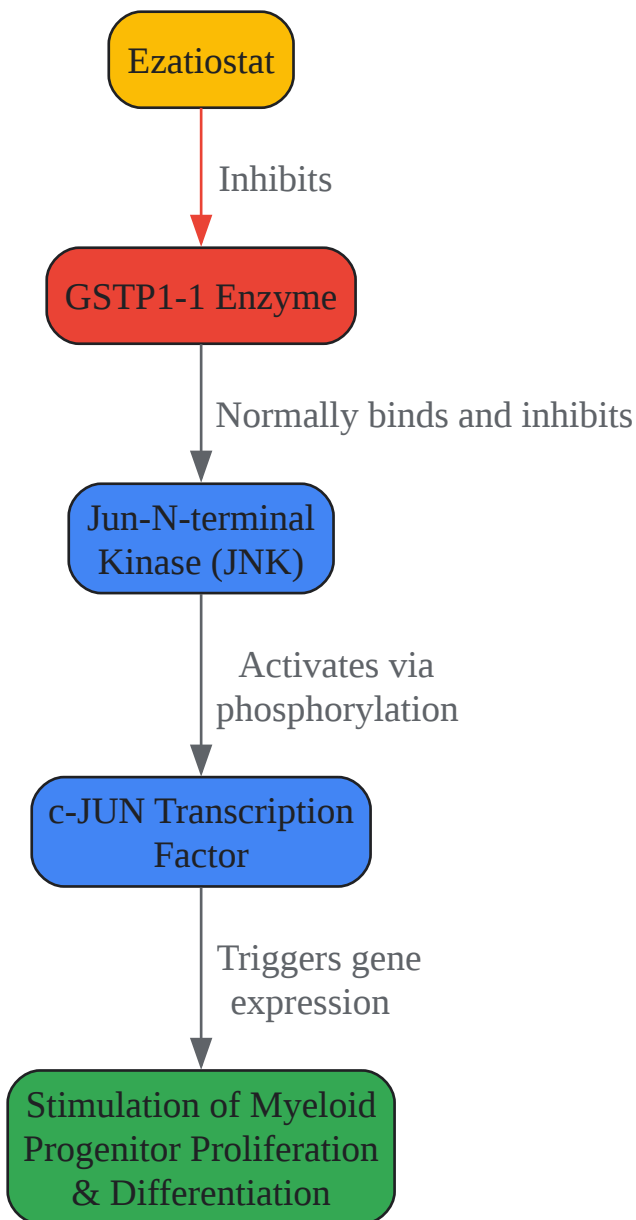
The following table summarizes the safety and hematologic improvement data for **ezatiostat** from phase 1-2a clinical trials in patients with MDS [1] [2].

Parameter	Details
Approval Status	Investigational; not approved in the US or other regions [3].
Mechanism of Action	Glutathione S-transferase P1-1 (GSTP1-1) inhibitor; activates JNK/JUN pathway to stimulate hematopoiesis [3] [4] [2].
Tested Formulations	Intravenous liposomal injection; oral tablets (in phase 2 development) [1] [2].
Most Common Adverse Events (AEs)	Mostly Grade 1 or 2 infusion-related reactions: chills, flushing, back pain, nausea, bone pain, fatigue, extremity pain, dyspnea, diarrhea [1] [2].
Hematologic Improvement-Erythroid (HI-E)	24% (9 out of 38 evaluable patients) [1] [2].

Parameter	Details
Hematologic Improvement-Neutrophil (HI-N)	42% (11 out of 26 evaluable patients) [1] [2].
Hematologic Improvement-Platelet (HI-P)	50% (12 out of 24 evaluable patients) [1] [2].
Trilineage Response	25% (4 out of 16 patients with trilineage cytopenia) [1] [2].

Ezatiostat Mechanism of Action

Ezatiostat is a glutathione analog that targets the enzyme Glutathione S-transferase P1-1 (GSTP1-1). The diagram below illustrates its proposed mechanism for stimulating hematopoiesis.



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In this pathway, **ezatiostat** inhibits GSTP1-1, which normally binds to and suppresses Jun-N-terminal Kinase (JNK). This inhibition leads to JNK activation, which in turn phosphorylates and activates the c-JUN transcription factor, ultimately promoting the proliferation and maturation of hematopoietic progenitors [3] [4] [2].

Experimental Protocol Overview

The key safety and efficacy data for **ezatiostat** were obtained from a **phase 1-2a, multicenter, open-label, dose-escalation study** [1] [2].

- **Patient Population:** Adults with histologically confirmed primary MDS (all FAB subtypes). Patients had an ECOG performance status of 0-2 and adequate hepatic/renal function [2].
- **Study Design:**
 - **Phase 1:** Intravenous **ezatiostat** was administered at 5 dose levels (50, 100, 200, 400, and 600 mg/m²) on days 1-5 of a 14-day cycle to determine the maximum tolerated dose (MTD) [2].
 - **Phase 2a:** The 600 mg/m² dose was further evaluated on two schedules: days 1-5 or days 1-3 of a 21-day cycle [1] [2].
- **Endpoints:**
 - **Primary:** Safety, defined by the incidence of dose-limiting toxicities (DLTs) and adverse events graded by NCI-CTC v2.0 [2].
 - **Secondary:** Hematologic Improvement (HI) rate, assessed using the International Working Group (IWG) 2000 response criteria for MDS [2].
- **Response Criteria:** Hematologic improvement was defined as a sustained response for at least 8 weeks, such as a reduction in transfusion requirements or an increase in neutrophil or platelet counts, as per IWG criteria [1] [2].

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References

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